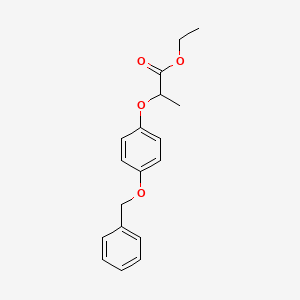

Ethyl 2-(4-benzyloxyphenoxy)propionate

Overview

Description

Ethyl 2-(4-benzyloxyphenoxy)propionate is an organic compound with the molecular formula C18H20O4 and a molecular weight of 300.35 g/mol . It is a derivative of propanoic acid and is characterized by the presence of a benzyloxy group attached to a phenoxy ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-benzyloxyphenoxy)propionate typically involves the reaction of 4-benzyloxyphenol with ethyl 2-bromopropionate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

[ \text{4-benzyloxyphenol} + \text{ethyl 2-bromopropionate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-benzyloxyphenoxy)propionate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

Reduction: Reduction of the ester group forms ethyl 2-(4-benzyloxyphenoxy)propanol.

Substitution: Substitution on the phenoxy ring can produce various halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-(4-benzyloxyphenoxy)propionate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme-substrate interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-benzyloxyphenoxy)propionate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active phenoxy moiety, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(4-hydroxyphenoxy)propionate

- Ethyl 2-(4-methoxyphenoxy)propionate

- Ethyl 2-(4-phenoxy)propionate

Uniqueness

Ethyl 2-(4-benzyloxyphenoxy)propionate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 2-(4-benzyloxyphenoxy)propionate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, including its antimicrobial properties, effects on enzyme inhibition, and potential therapeutic applications.

- Chemical Formula : C18H20O4

- Molecular Weight : 300.354 g/mol

- CAS Number : 63650-08-8

- Structure : The compound features a benzyloxyphenyl moiety linked to a propionate group, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In a comprehensive analysis, various derivatives of phenoxypropionic acids were evaluated for their effectiveness against several microbial strains.

Key Findings:

- Inhibition of Bacterial Growth : The compound exhibited notable inhibitory effects against several bacterial species, including Bacillus subtilis and Escherichia coli. The results indicated that certain derivatives demonstrated higher efficacy than others in inhibiting bacterial growth .

- Fungal Activity : The compound was also tested against fungal pathogens. It showed varying degrees of effectiveness against fungi such as C. gloeosporioides and P. infestans, with some derivatives proving more effective than others .

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of specific enzymes, particularly monoamine oxidases (MAOs). MAOs are critical in the metabolism of neurotransmitters and have implications in neurodegenerative diseases.

Research Insights:

- Monoamine Oxidase Inhibition : Studies indicated that this compound and its derivatives could inhibit MAO-B activity, suggesting potential applications in treating conditions like Parkinson's disease . The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in neuroprotection.

Case Studies and Experimental Evidence

Several experimental studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound inhibited the growth of pathogenic bacteria and fungi at varying concentrations. The minimum inhibitory concentration (MIC) was determined for different strains, providing a quantitative measure of its antimicrobial efficacy.

- In Vivo Models : Animal models were used to assess the neuroprotective effects of this compound. In rodent models, administration of the compound led to significant improvements in behavioral tests associated with cognitive function and reduced neuronal loss following induced neurotoxicity .

Comparative Analysis Table

| Activity Type | Tested Strains/Targets | Results |

|---|---|---|

| Antimicrobial | Bacillus subtilis | Effective inhibition observed |

| Escherichia coli | Moderate inhibition | |

| C. gloeosporioides | Variable effectiveness | |

| Enzyme Inhibition | MAO-B | Significant inhibition noted |

| Neuroprotection | Rodent models | Improved cognitive function |

Properties

IUPAC Name |

ethyl 2-(4-phenylmethoxyphenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-3-20-18(19)14(2)22-17-11-9-16(10-12-17)21-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKYBAPDSOHWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.